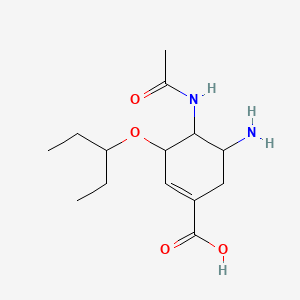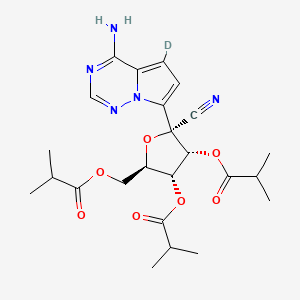
Protein kinase inhibitors 1 hydrochlorid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Homeodomain-interacting protein kinase 2 (HIPK2) is a serine/threonine kinase that plays a crucial role in regulating cell proliferation, survival, and apoptosis. HIPK2 inhibitors are compounds designed to selectively inhibit the activity of HIPK2, thereby modulating its effects on cellular functions. These inhibitors are of significant interest in the fields of cancer research and therapy due to their potential to suppress tumor growth and enhance the efficacy of chemotherapeutic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of HIPK2 inhibitors often involves the modification of existing kinase inhibitor scaffolds. For example, the scaffold of the promiscuous protein kinase CK2 inhibitor TBI was altered to create a new class of HIPK2 inhibitors.
Industrial Production Methods: Industrial production of HIPK2 inhibitors typically involves large-scale organic synthesis techniques. These methods include the use of high-throughput screening to identify potential inhibitor candidates, followed by optimization of the synthetic routes to improve yield and purity. The production process also involves rigorous quality control measures to ensure the consistency and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions: HIPK2 inhibitors primarily undergo substitution reactions during their synthesis. These reactions involve the replacement of specific functional groups on the inhibitor scaffold to enhance its binding affinity and selectivity towards HIPK2. Additionally, these inhibitors may undergo oxidation and reduction reactions during their metabolic processing in biological systems .
Common Reagents and Conditions: Common reagents used in the synthesis of HIPK2 inhibitors include various organic solvents, catalysts, and protective groups. Reaction conditions typically involve controlled temperatures, pH levels, and reaction times to ensure optimal yield and selectivity .
Major Products: The major products formed from the synthesis of HIPK2 inhibitors are compounds with high selectivity and efficacy towards HIPK2. These products are characterized by their ability to competitively inhibit the binding of adenosine triphosphate (ATP) to HIPK2, thereby blocking its kinase activity .
Scientific Research Applications
HIPK2 inhibitors have a wide range of scientific research applications, particularly in the fields of cancer biology and therapy. These inhibitors are used to study the role of HIPK2 in regulating cell proliferation, apoptosis, and tumor growth. In cancer therapy, HIPK2 inhibitors are investigated for their potential to enhance the efficacy of chemotherapeutic agents by sensitizing cancer cells to drug-induced apoptosis .
By inhibiting HIPK2 activity, these compounds can modulate various signaling pathways involved in disease progression, offering new therapeutic strategies .
Mechanism of Action
HIPK2 inhibitors exert their effects by competitively binding to the ATP-binding site of HIPK2, thereby blocking its kinase activity. This inhibition prevents HIPK2 from phosphorylating its target substrates, which include various transcription factors and signaling proteins involved in cell proliferation and apoptosis. The inhibition of HIPK2 activity leads to the suppression of tumor growth and the induction of apoptosis in cancer cells .
The molecular targets and pathways involved in the mechanism of action of HIPK2 inhibitors include the p53 signaling pathway, which is crucial for the regulation of cell cycle and apoptosis. By inhibiting HIPK2, these compounds can enhance the tumor-suppressive functions of p53, thereby promoting cancer cell death .
Comparison with Similar Compounds
Properties
Molecular Formula |
C18H18ClN5O3S |
|---|---|
Molecular Weight |
419.9 g/mol |
IUPAC Name |
(5Z)-5-[[6-oxo-5-(6-piperazin-1-ylpyridin-3-yl)-1H-pyridin-3-yl]methylidene]-1,3-thiazolidine-2,4-dione;hydrochloride |
InChI |
InChI=1S/C18H17N5O3S.ClH/c24-16-13(7-11(9-21-16)8-14-17(25)22-18(26)27-14)12-1-2-15(20-10-12)23-5-3-19-4-6-23;/h1-2,7-10,19H,3-6H2,(H,21,24)(H,22,25,26);1H/b14-8-; |
InChI Key |
PSLSZGRUEDWPNC-ZXDBEMHSSA-N |
Isomeric SMILES |
C1CN(CCN1)C2=NC=C(C=C2)C3=CC(=CNC3=O)/C=C\4/C(=O)NC(=O)S4.Cl |
Canonical SMILES |
C1CN(CCN1)C2=NC=C(C=C2)C3=CC(=CNC3=O)C=C4C(=O)NC(=O)S4.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![benzyl (E,4S)-4-[[(2S)-4-methyl-2-[[(2S)-3-methyl-2-[[(2S)-2-[(5-methyl-1,2-oxazole-3-carbonyl)amino]propanoyl]amino]butanoyl]amino]pentanoyl]amino]-5-[(3S)-2-oxopyrrolidin-3-yl]pent-2-enoate;hydrate](/img/structure/B11932938.png)
![2-[(3aR,6aS)-2-methyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-5-yl]-N-[(5-methylpyrazin-2-yl)methyl]-5-oxo-[1,3]benzothiazolo[3,2-a][1,8]naphthyridine-6-carboxamide](/img/structure/B11932942.png)
![3,6-Bis[4-[bis(2-hydroxydodecyl)amino]butyl]piperazine-2,5-dione](/img/structure/B11932944.png)


![(3S)-3-amino-4-[[(2R)-1-amino-1-oxopropan-2-yl]-(2,2,4,4-tetramethylthietan-3-yl)amino]-4-oxobutanoic acid](/img/structure/B11932963.png)
![N-(4-methyl-5-oxo-6,6a-dihydrodithiolo[4,3-b]pyrrol-6-yl)propanamide](/img/structure/B11932964.png)
![(1S,5S)-2-[(2S)-2-amino-2-[(5S,7R)-3-hydroxy-1-adamantyl]acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile;hydrochloride](/img/structure/B11932965.png)


![3,5-dihydroxy-N-[(Z)-(4-hydroxy-3-nitrophenyl)methylideneamino]benzamide](/img/structure/B11933006.png)

